![molecular formula C29H23NO5 B8482941 6-amino-2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxychromen-4-one](/img/structure/B8482941.png)
6-amino-2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxychromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dibenzyloxyphenyl)-3-hydroxy-6-amino-4H-1-benzopyran-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzopyran core with hydroxy, amino, and dibenzyloxyphenyl substituents. Its structural complexity and functional groups make it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxychromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The initial step involves the formation of the benzopyran core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with a ketone under acidic conditions.
Introduction of Hydroxy and Amino Groups: The hydroxy and amino groups are introduced through selective functionalization reactions. For example, the hydroxy group can be introduced via hydroxylation using reagents like hydrogen peroxide or osmium tetroxide, while the amino group can be introduced through amination reactions using ammonia or amines.
Attachment of Dibenzyloxyphenyl Groups: The dibenzyloxyphenyl groups are attached through etherification reactions. This involves reacting the benzopyran core with benzyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and the development of more efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dibenzyloxyphenyl)-3-hydroxy-6-amino-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dibenzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzopyran derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dibenzyloxyphenyl)-3-hydroxy-6-amino-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It can be used in assays to investigate its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-amino-2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxychromen-4-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes. The compound’s antimicrobial activity could be due to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Vergleich Mit ähnlichen Verbindungen
2-(3,4-Dibenzyloxyphenyl)-3-hydroxy-6-amino-4H-1-benzopyran-4-one can be compared with other similar compounds, such as:
Flavonoids: These compounds also contain a benzopyran core and exhibit similar biological activities, such as antioxidant and anti-inflammatory properties.
Benzimidazoles: These compounds have a similar aromatic structure and are known for their antimicrobial and anticancer activities.
Phenolic Compounds: These compounds contain hydroxy groups attached to aromatic rings and are known for their antioxidant properties.
The uniqueness of 6-amino-2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxychromen-4-one lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Eigenschaften
Molekularformel |
C29H23NO5 |
|---|---|
Molekulargewicht |
465.5 g/mol |
IUPAC-Name |
6-amino-2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxychromen-4-one |
InChI |
InChI=1S/C29H23NO5/c30-22-12-14-24-23(16-22)27(31)28(32)29(35-24)21-11-13-25(33-17-19-7-3-1-4-8-19)26(15-21)34-18-20-9-5-2-6-10-20/h1-16,32H,17-18,30H2 |
InChI-Schlüssel |
WULOSHKGKJGLTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=C(C(=O)C4=C(O3)C=CC(=C4)N)O)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


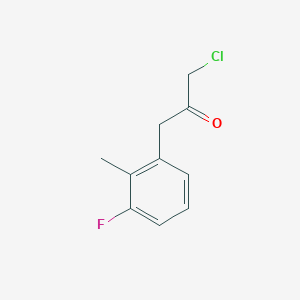
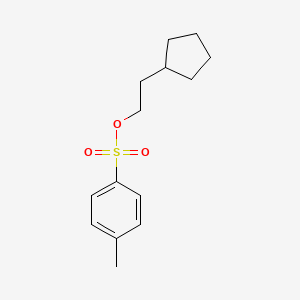

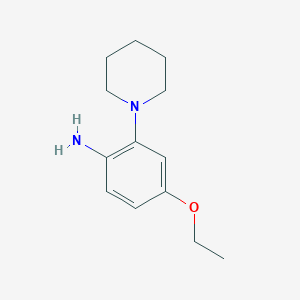
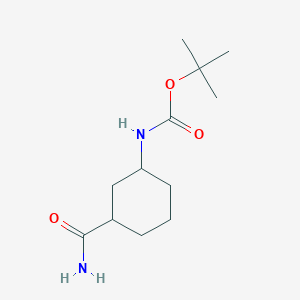
![2-[(3-Chloro-propyl)-ethyl-amino]-ethanol](/img/structure/B8482921.png)

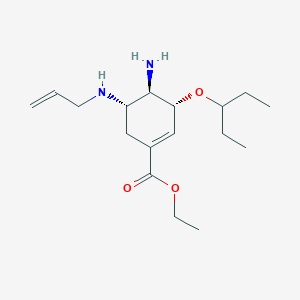
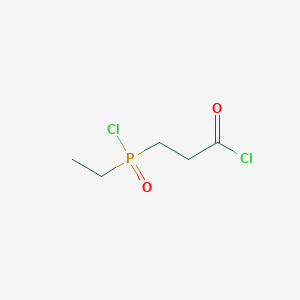
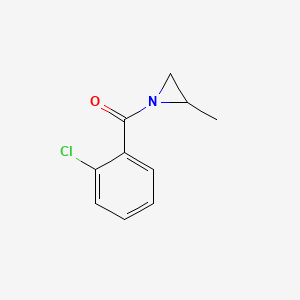
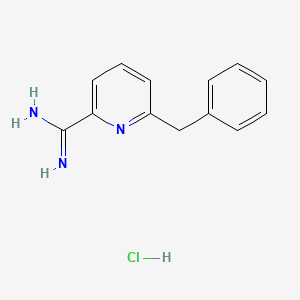
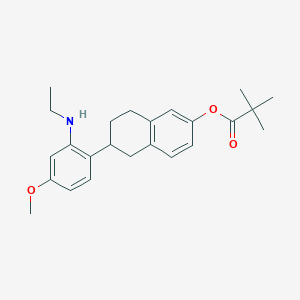
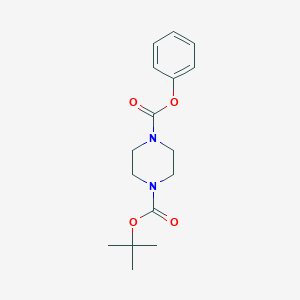
![8-Bromo-5-ethyl-2,3-dihydro-benzo[1,4]dioxin-6-ol](/img/structure/B8482959.png)
